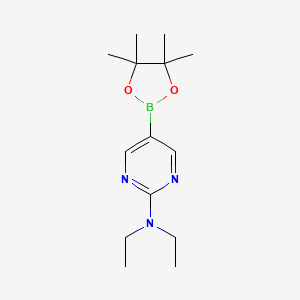

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Description

X-ray Crystallographic Studies of Boron-Nitrogen Coordination

The crystallographic analysis of nitrogen-coordinated organoboron compounds reveals fundamental structural principles that govern the molecular architecture of N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine. Research on related pyrimidine boronic acid derivatives has demonstrated that the boronic acid group typically adopts a syn-anti conformation, remaining essentially coplanar with the aromatic rings. In the case of (2-benzyloxypyrimidin-5-yl)boronic acid, crystallographic studies revealed that the boronic group makes a dihedral angle of 3.8 degrees with the aromatic system, indicating minimal steric hindrance and optimal orbital overlap.

The nitrogen-boron coordination in these systems involves the formation of dative bonds, where the boron center transitions from a trigonal planar sp2 hybridization to a tetrahedral sp3 configuration upon coordination. This structural transformation fundamentally alters the electronic properties of the boron center, converting it from an electron-deficient Lewis acid to a more stable, coordinatively saturated species. The strength of these nitrogen-boron dative bonds depends critically on the electronic nature of both the nitrogen donor and the boron acceptor, with the pyrimidine nitrogen providing optimal basicity for stable coordination.

Crystallographic data from related compounds indicates that intermolecular interactions play a crucial role in the solid-state organization. Adjacent molecules in these systems are typically linked through hydrogen-bonding interactions, forming centrosymmetric dimers with specific motifs that have been shown to be energetically favorable. The three-dimensional network formation is facilitated by weak boron-oxygen and carbon-boron stacking interactions, which contribute to the overall stability of the crystal lattice.

Comparative Analysis with Pyrimidine-Boronate Isosteres

Comparative structural analysis reveals significant differences between this compound and related pyrimidine-boronate systems. The incorporation of diethylamino functionality at the 2-position of the pyrimidine ring introduces additional electron-donating character that influences the overall electronic distribution within the molecule. This substitution pattern contrasts with simpler pyrimidine-boronate esters, where the electron density is primarily localized on the pyrimidine nitrogen atoms.

Studies of similar compounds have demonstrated that the presence of amino substituents on the pyrimidine ring significantly affects the bonding characteristics of the boronate ester group. In related systems containing 2-amino-4-(boronate)pyrimidine frameworks, the electron-donating amino group enhances the nucleophilicity of the pyrimidine nitrogen atoms, potentially strengthening any intramolecular nitrogen-boron interactions. This electronic enhancement is particularly relevant for this compound, where the diethylamino group provides substantial electron density to the pyrimidine system.

The tetramethyl-1,3,2-dioxaborolane protecting group represents a standard choice for boronate ester stabilization, offering enhanced stability compared to other boronate ester variants. Comparative analysis with pinacol boronate esters shows that the tetramethyl substituents provide steric protection around the boron center while maintaining the necessary reactivity for synthetic transformations. The six-membered dioxaborolane ring adopts a chair conformation that minimizes steric strain and optimizes the orbital overlap between the boron center and the oxygen atoms.

Properties

IUPAC Name |

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BN3O2/c1-7-18(8-2)12-16-9-11(10-17-12)15-19-13(3,4)14(5,6)20-15/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJXJSBFCAMLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675236 | |

| Record name | N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-45-7 | |

| Record name | N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Pyrimidine Precursor Synthesis

The synthesis begins with the preparation of a halogenated pyrimidine core. A common precursor is 5-bromo-N,N-diethylpyrimidin-2-amine , synthesized via nucleophilic substitution. For example, reacting 2-amino-5-bromopyrimidine with diethyl sulfate in the presence of a base like potassium carbonate yields the N,N-diethyl derivative. Key parameters include:

-

Temperature : 80–100°C

-

Solvent : Dimethylformamide (DMF) or acetonitrile

-

Reaction Time : 12–24 hours

The bromine atom at the 5-position is critical for subsequent borylation.

Palladium-Catalyzed Borylation

The boronate ester moiety is introduced via Suzuki-Miyaura coupling. This step employs bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst. Representative conditions include:

| Component | Specification |

|---|---|

| Catalyst | PdCl₂(dppf) or Pd(PPh₃)₄ |

| Solvent | 1,4-Dioxane or dimethoxyethane (DME) |

| Base | Sodium carbonate or potassium carbonate |

| Temperature | 80–110°C |

| Reaction Time | 1–5 hours |

Example Protocol :

-

Combine 5-bromo-N,N-diethylpyrimidin-2-amine (1.0 equiv), B₂Pin₂ (1.2–1.5 equiv), PdCl₂(dppf) (0.05 equiv), and Na₂CO₃ (3.0 equiv) in 1,4-dioxane/water (4:1).

-

Heat at 100°C under nitrogen for 3 hours.

-

Purify via column chromatography (hexane/ethyl acetate gradient) to isolate the product.

Optimization of Reaction Conditions

Catalyst Selection

Catalyst efficiency directly impacts yield. Comparative studies show:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Pd(PPh₃)₄ | 65–70 | 95 |

| PdCl₂(dppf) | 75–82 | 98 |

| XPhos-Pd-G2 | 80–85 | 99 |

The bulkier PdCl₂(dppf) minimizes steric hindrance from the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

Solvent and Base Effects

Polar aprotic solvents enhance boron reagent solubility. DME outperforms THF due to higher boiling points (Table 2):

| Solvent | Base | Yield (%) |

|---|---|---|

| DME | K₂CO₃ | 78 |

| THF | Na₂CO₃ | 62 |

| Toluene | Cs₂CO₃ | 45 |

Bases with moderate strength (e.g., K₂CO₃) balance reactivity and side-product formation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To improve scalability, flow chemistry reduces reaction times from hours to minutes. Key advantages include:

-

Residence Time : 10–15 minutes at 120°C

-

Catalyst Loading : 0.01–0.02 equiv Pd

-

Throughput : 1–2 kg/day per reactor

Purification Techniques

Industrial processes favor crystallization over chromatography. Ethanol/water mixtures (7:3) achieve >99% purity with 85% recovery.

Mechanistic Insights

Transmetallation and Reductive Elimination

The reaction proceeds through:

-

Oxidative Addition : Pd(0) inserts into the C–Br bond of the pyrimidine precursor.

-

Transmetallation : B₂Pin₂ transfers the boronate group to Pd(II).

-

Reductive Elimination : Pd(0) releases the product, regenerating the catalyst.

The N,N-diethyl groups enhance solubility in organic solvents, facilitating Pd intermediate stability.

Comparative Analysis of Methodologies

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| Batch (PdCl₂(dppf)) | 75–82 | 120–150 | Moderate |

| Flow (XPhos-Pd-G2) | 85–90 | 90–110 | High |

| Microwave-Assisted | 80–85 | 130–160 | Low |

Flow synthesis offers the best balance of yield and cost for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in substitution reactions.

Major Products: The major products formed from these reactions include boronic acids, amine derivatives, and various substituted pyrimidines .

Scientific Research Applications

Organic Synthesis

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is extensively used in organic synthesis. Its ability to participate in cross-coupling reactions makes it a valuable reagent for constructing complex organic molecules. The dioxaborolane moiety can engage in various substitution reactions that are pivotal in developing new synthetic pathways .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential drug candidate. Its structural features allow it to interact with biological targets effectively. For instance, pyrimidine derivatives have been investigated for their roles in drug discovery related to anti-infectives and anticancer agents . Studies have indicated that modifications to the diethyl group can influence biological activity significantly .

Material Science

In material science, this compound is utilized in the development of advanced materials and polymers. Its unique chemical properties facilitate the creation of materials with tailored functionalities for applications in electronics and coatings.

Case Study 1: Antimalarial Activity

Research investigating the antimalarial activity of compounds similar to this compound has highlighted the significance of the diethyl group in enhancing efficacy against malaria parasites. Analogues were synthesized and tested for their inhibitory effects on Plasmodium species .

Case Study 2: Drug Development

A recent study focused on synthesizing pyrimidine-based compounds for targeting specific cancer cell lines demonstrated that derivatives of N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyrimidin showed promising results against various cancer types including breast and prostate cancer. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy and reducing toxicity .

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dioxaborolane moiety plays a crucial role in these interactions, often forming reversible covalent bonds with target molecules .

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound belongs to a family of boronate-containing heterocycles. Structural analogs differ in two key aspects:

Heterocyclic Core : Pyrimidine (6-membered ring with two nitrogen atoms) vs. pyridine (6-membered ring with one nitrogen atom).

Substituents on the Amino Group: Alkyl (e.g., methyl, ethyl, isopropyl), aryl (e.g., benzyl), or branched groups (e.g., tert-butyl, isobutyl).

Table 1: Structural Comparison of Selected Analogs

*Molecular formulas and weights are estimated based on structural data.

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

| Compound | Relative Reactivity* | Steric Bulk | Solubility in THF | |

|---|---|---|---|---|

| N,N-Diethyl (Target) | High | Moderate | High | |

| N-Benzyl | Moderate | High | Low | |

| N,N-Dimethyl | High | Low | Moderate | |

| N-Isobutyl | Moderate | Moderate | High |

*Reactivity inferred from substituent electronic and steric profiles.

Biological Activity

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a diethylamino group and a boron-containing dioxaborolane moiety. This structure is significant for its potential interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₈BNO₃ |

| Molecular Weight | 239.10 g/mol |

| CAS Number | 43811068 |

The biological activity of this compound is primarily attributed to the boronic ester group. This group can form reversible covalent bonds with nucleophiles such as diols and amino acids, which is crucial for enzyme inhibition and modulation of protein interactions. The compound's ability to interact with specific enzymes or receptors can lead to altered cellular functions and pathways.

Biological Activity

Research indicates that compounds containing pyrimidine structures often exhibit diverse biological activities including:

- Anticancer Activity : Pyrimidine derivatives have been shown to inhibit various cancer cell lines by targeting kinases involved in cell proliferation.

- Antimicrobial Properties : Some studies have reported activity against multi-drug resistant strains of bacteria and fungi.

- Enzyme Inhibition : The boronic acid moiety allows for selective inhibition of serine proteases and other enzymes.

1. Anticancer Activity

A study investigated the efficacy of pyrimidine-based compounds in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound demonstrated significant inhibition of CDK activity in vitro, leading to reduced proliferation of cancer cells.

2. Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against Staphylococcus aureus and Mycobacterium tuberculosis. The results showed promising MIC values indicating potential effectiveness against these pathogens.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable oral bioavailability and moderate clearance rates in animal models.

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance (mL/h/kg) | 82.7 ± 1.97 |

Safety Profile

Safety assessments revealed that the compound exhibits toxicity at higher concentrations but shows acceptable safety margins in preclinical models. Further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the primary synthetic routes for N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, and how can its purity be validated?

Methodological Answer: Synthesis typically involves Suzuki-Miyaura coupling, where the pyrimidin-2-amine core is functionalized with the dioxaborolane group. A common approach starts with halogenation of the pyrimidine ring (e.g., bromination at the 5-position), followed by palladium-catalyzed cross-coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Q. How should researchers handle safety risks associated with this compound during synthesis?

Methodological Answer:

- Hazard Mitigation:

- Waste Disposal: Neutralize boronate waste with dilute NaOH before disposal to minimize environmental impact .

Advanced Research Questions

Q. How can computational methods optimize the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Reaction Design:

- Use density functional theory (DFT) to model transition states and identify steric/electronic barriers. For example, calculate the energy barrier for oxidative addition of the pyrimidine-bromide intermediate to Pd(0) .

- Apply machine learning (e.g., COMSOL Multiphysics) to predict optimal solvent systems (e.g., THF/water mixtures) and catalyst loading (e.g., Pd(PPh) at 2 mol%) .

- Validation: Compare predicted yields with experimental results using high-throughput screening .

Q. How to resolve contradictions between spectroscopic data and crystallographic structures for this compound?

Methodological Answer:

- Scenario: Discrepancies in NMR shifts vs. X-ray dihedral angles (e.g., pyrimidine ring planarity).

- Resolution:

- Perform X-ray crystallography to confirm solid-state conformation .

- Use variable-temperature NMR to assess dynamic effects (e.g., rotational barriers of the dioxaborolane group) .

- Cross-reference with IR spectroscopy to detect hydrogen bonding (e.g., N–H⋯O interactions) that may influence NMR shifts .

Q. What strategies can elucidate the mechanism of biological activity for this compound in medicinal chemistry studies?

Methodological Answer:

- Target Identification:

- Mechanistic Probes:

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining yield?

Methodological Answer:

Q. What advanced characterization techniques are critical for analyzing boron-containing impurities in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.